molecular formula C8H8N2Se B3025547 5,6-Dimethyl-2,1,3-benzoselenadiazole CAS No. 2626-34-8

5,6-Dimethyl-2,1,3-benzoselenadiazole

Cat. No. B3025547
CAS RN: 2626-34-8
M. Wt: 211.13 g/mol
InChI Key: JXAGKGMQYSONPB-UHFFFAOYSA-N
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Description

“5,6-Dimethyl-2,1,3-benzoselenadiazole” is a chemical compound with the linear formula C8H8N2Se . It has a molecular weight of 211.126 . The CAS Registry Number for this compound is 2626-34-8 .


Molecular Structure Analysis

The molecular structure of “5,6-Dimethyl-2,1,3-benzoselenadiazole” consists of a benzene ring fused with a selenadiazole ring. The benzene ring is substituted at the 5 and 6 positions with methyl groups .

Scientific Research Applications

Oxidation and Bromination Reactions

  • 5,6-Dimethyl-2,1,3-benzoselenadiazole has been synthesized through oxidation reactions with selenium dioxide. Its spectroscopic properties were explored, highlighting its potential in chemical research and synthesis (Neidlein & Knecht, 1987).
  • In similar vein, bromination reactions of 5,6-Dimethyl-2,1,3-benzoselenadiazole have been studied, focusing on its interaction with N-bromosuccinimide and examining its reactivity with other nucleophiles (Neidlein & Knecht, 1987).

Adduct Formation and Spectroscopic Analysis

  • Research on adducts formed by 5,6-Dimethyl-2,1,3-benzoselenadiazole with benzyne and dimethyl acetylenedicarboxylate has provided insights into the compound's potential for forming complex molecular structures (Campbell et al., 1978).
  • Raman spectroscopic studies on the adducts of 5,6-Dimethyl-2,1,3-benzoselenadiazole with Cl2 and Br2 have contributed to understanding its molecular structure and bonding properties (Blaha et al., 1980).

Charge-transfer Complexes

  • The synthesis of solid charge-transfer complexes using 5,6-Dimethyl-2,1,3-benzoselenadiazole has been investigated, with a focus on their spectroscopic characterization and their potential in electrical conductivity studies (Hassan et al., 2009).

Medicinal Chemistry and Biological Studies

  • 5,6-Dimethyl-2,1,3-benzoselenadiazole has been evaluated for its possible interactions with biological molecules and potential applications in medicinal chemistry, particularly in the context of benzimidazole derivatives (Bhattacharya & Chaudhuri, 2008).
  • The compound's role in the synthesis of novel organic molecules with potential applications in antitumor therapy has been explored, emphasizing its versatility in organic synthesis (Liu et al., 2015).

Advanced Material Research

  • Studies on the copolymerization of 5,6-Dimethyl-2,1,3-benzoselenadiazole with benzidines have provided valuable information for the development of advanced materials, particularly in the field of polymer science (Ismayil, 2010).

Safety And Hazards

The safety and hazards associated with “5,6-Dimethyl-2,1,3-benzoselenadiazole” are not specified in the web search results. It’s recommended to refer to the Material Safety Data Sheet (MSDS) for this compound for detailed safety information .

properties

IUPAC Name

5,6-dimethyl-2,1,3-benzoselenadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2Se/c1-5-3-7-8(4-6(5)2)10-11-9-7/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXAGKGMQYSONPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=N[Se]N=C2C=C1C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2Se
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60180892
Record name 2,1,3-Benzoselenadiazole, 5,6-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60180892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dimethyl-2,1,3-benzoselenadiazole

CAS RN

2626-34-8
Record name 2,1,3-Benzoselenadiazole, 5,6-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002626348
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,1,3-benzoselenodiazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84202
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,1,3-Benzoselenadiazole, 5,6-dimethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6-dimethyl-2,1,3-benzoselenadiazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
AF Hassan, HA Radhy, AH Essa - J. Sci. Res, 2009 - faculty.uobasrah.edu.iq
The synthesis of new solid charge-transfer (CT) complexes using 5, 6-dimethyl-2, 1, 3-benzoselnadiazoles as donors with 1, 4-naphthaquinone; 1, 8-dihydroxyanthraquinone, 2-hydroxy…
Number of citations: 3 faculty.uobasrah.edu.iq
HW Roesky, KL Weber, U Seseke, W Pinkert… - Journal of the …, 1985 - pubs.rsc.org
SeCl4 reacts with Ph3PNSiMe3(2) by elimination of SiMe3Cl to form Ph3PNSeCl3(3), which is converted to (Ph3PN)2SeCl2(4) by a further mole of (2). Compound (4) may also be …
Number of citations: 57 pubs.rsc.org
RH Hanson, CE Meloan - Inorganic and Nuclear Chemistry Letters, 1971 - Elsevier
As was the case reported in the earlier paper,(5) the thermal stabilities of the complexes depend on the atom in the 2-posltlon and on substitution at the 4-and 5-posltions. The …
Number of citations: 0 www.sciencedirect.com
MR Bryce, M Vernon - Advances in Heterocyclic Chemistry, 1981 - Elsevier
Publisher Summary The term benzyne denotes ortho-benzyne, also known as 1,2-dehydrobenzene. Benzyne lacks two ortho hydrogen atoms of benzene but not the stabilization …
Number of citations: 46 www.sciencedirect.com
HS Mohammed, NH Al-Saadawy - Indonesian Journal of …, 2022 - journal.ugm.ac.id
In the current study, a direct method was used to synthesize a new series of charge-transfer complex compounds. Reaction of different quinones with 3, 4-selenadiazo benzophenone in …
Number of citations: 2 journal.ugm.ac.id
AF Hassan, HA Radhy, MA Zayed - Egyptian Journal of Chemistry, 2008
Number of citations: 0
EH MØRKVED, O BJØRLO… - Bulletin of the …, 2000 - Polish Academy of Sciences
Number of citations: 0
F Wolfgang, Đ học Umea, T Điển, T Solomon… - Dhaka University Journal of …, 2010
Number of citations: 0
R Neidlein, D Knecht - Chemische Berichte, 1987 - Wiley Online Library
Losung von 2.0 g (9.4 mmol) 1 in 30 ml CCI4 und 10 ml CHCI, gibt man 1.73 g (9.7 mmol) N-Bromsuccinimid sowie eine Spatelspitze Dibenzoylperoxid. Man erhitzt 5-6 h unter Ruckflul3…
R Neidlein, D Knecht - Helvetica chimica acta, 1987 - Wiley Online Library
In den 1R-Spektren der Aldehyde 5-8 sind die typischen (C= O)-Valenzbanden der aromatischen CHO-Gruppe zwischen 1680 und 1705 cm-'zu erkennen. Die'H-NMR-Spektren von 5-…
Number of citations: 1 onlinelibrary.wiley.com

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